CC-90003

Covalent inhibitor Irreversible binding ERK1/2

CC-90003 is a commercially available irreversible covalent ERK1/2 inhibitor validated in KRAS-mutant PDX models, achieving full tumor regression when combined with docetaxel. Its covalent binding mechanism enables sustained ERK pathway suppression under washout conditions—critical for ex vivo assays and drug withdrawal studies. Distinguished from reversible inhibitors by its unique 258-kinase selectivity profile and utility as a reference compound for ERK inhibitor neurotoxicity research. Supplied exclusively as a preclinical tool compound due to discontinued clinical development.

Molecular Formula C22H21F3N6O2
Molecular Weight 458.4 g/mol
Cat. No. B606531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-90003
SynonymsCC-90003;  CC 90003;  CC90003.
Molecular FormulaC22H21F3N6O2
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
InChIInChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
InChIKeyILUKRINUNLAVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CC-90003: A Covalent ERK1/2 Inhibitor with Documented Preclinical Activity in KRAS-Mutant Cancer Models


CC-90003 is an orally bioavailable, irreversible covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), the terminal kinases in the MAPK signaling cascade [1]. It was developed as a targeted therapy for malignancies driven by MAPK pathway activation, particularly those harboring KRAS or BRAF mutations. CC-90003 inhibits ERK1/2 kinase activity with IC50 values in the 10–20 nM range and demonstrates broad kinase selectivity as assessed in a 258-kinase biochemical panel [2]. Preclinically, CC-90003 exhibits antiproliferative activity across a range of KRAS-mutant cancer cell lines and demonstrates tumor growth inhibition in multiple patient-derived xenograft (PDX) models [1]. The compound was advanced to Phase 1a clinical evaluation in subjects with relapsed or refractory BRAF or RAS-mutant solid tumors (NCT02313012); however, clinical development was subsequently discontinued [3].

Why ERK1/2 Inhibitor Substitution is Not Equivalent: The Case for CC-90003


In-class substitution of ERK1/2 inhibitors for preclinical oncology research is inadvisable due to profound differences in binding mechanism (covalent irreversible vs. reversible), divergent kinase selectivity profiles, and distinct preclinical efficacy signatures. Reversible ERK1/2 inhibitors such as LY3214996 (temuterkib) and ravoxertinib (GDC-0994) exhibit higher biochemical potency (IC50 0.3–5 nM) but lack the sustained target engagement conferred by covalent modification of the ERK active site [1]. Furthermore, CC-90003 has been specifically characterized for activity in KRAS-mutant tumor models, a genotype that is largely refractory to upstream RAF and MEK inhibitors [2]. Its demonstrated capacity to achieve full tumor regression and prevent post-treatment regrowth when combined with docetaxel in PDX models is not documented for comparator ERK1/2 inhibitors in the same experimental context [2]. The discontinued clinical development of CC-90003 due to neurotoxicity observed in Phase 1a further distinguishes it from inhibitors that have progressed to later-stage trials, influencing its utility as a tool compound for target engagement and mechanism-of-action studies rather than as a clinical candidate [3].

CC-90003 Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Covalent Irreversible Binding Mechanism Distinguishes CC-90003 from Reversible ERK1/2 Inhibitors

CC-90003 acts as a covalent irreversible inhibitor of ERK1/2, forming a stable bond with cysteine residues in the kinase active site. This mechanism confers prolonged target suppression even after drug washout, in contrast to reversible ATP-competitive ERK1/2 inhibitors such as LY3214996 (temuterkib) and ravoxertinib (GDC-0994) [1]. The covalent binding mode is a distinguishing feature that may translate to differential pharmacodynamic durability in experimental systems. Direct quantitative comparison of target occupancy duration under washout conditions between CC-90003 and reversible comparators is not available in the public domain; this differentiation is based on class-level mechanistic inference [2].

Covalent inhibitor Irreversible binding ERK1/2 Target engagement Washout resistance

Broad Kinase Selectivity Profile of CC-90003 in 258-Kinase and Cellular Assays

CC-90003 was profiled in a 258-kinase biochemical assay panel. At a single concentration, it inhibited only 17 of 258 kinases by greater than 80%, inhibited 28 kinases by 50–80%, and showed less than 50% inhibition of 213 kinases [1]. In a cellular context using ActivX kinase screening in the A375 BRAF V600E-mutant melanoma cell line, only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by greater than 80% at 1 µmol/L CC-90003 [1]. Iterative analysis identified only 3 kinases beyond ERK1/2—KDR, FLT3, and PDGFRα—that were inhibited in cells at biologically relevant concentrations [1]. Comparable published selectivity panel data for other ERK1/2 inhibitors (e.g., LY3214996, ravoxertinib) under identical assay conditions are not publicly available; this evidence is presented as target compound-specific characterization without direct comparator data.

Kinase selectivity Off-target profiling ERK1/2 Selectivity panel

Preclinical Efficacy of CC-90003 in KRAS-Mutant Tumor Models

CC-90003 was characterized for preclinical efficacy in models of KRAS-mutant tumors, a genotype for which upstream RAF and MEK inhibitors have shown limited clinical activity. In a panel of 37 KRAS-mutant cancer cell lines, CC-90003 demonstrated antiproliferative activity in 28 (76%) with GI50 values below 1 µM [1]. In vivo, CC-90003 monotherapy inhibited tumor growth in three distinct KRAS-mutant patient-derived xenograft (PDX) models [1]. Notably, combination treatment of CC-90003 with docetaxel achieved full tumor regression and prevented tumor regrowth after treatment cessation in a KRAS-mutant lung cancer PDX model [2]. Comparable efficacy data for other ERK1/2 inhibitors (e.g., LY3214996, ravoxertinib, ulixertinib) in the same KRAS-mutant PDX models are not publicly available; cross-study comparability is limited due to differences in model systems and experimental conditions.

KRAS-mutant PDX model Tumor growth inhibition Preclinical oncology

Clinical Development Status and Discontinued Phase 1a Program of CC-90003

CC-90003 was evaluated in a Phase 1a multicenter, open-label study (NCT02313012) in subjects with locally advanced or metastatic, relapsed, or refractory BRAF or RAS-mutated malignancies [1]. The trial was initiated in January 2015. In this study, CC-90003 elicited adverse drug-related neuropathy and neurotoxicity, primarily observed at doses from 80 to 160 mg/day, which resolved with dose reduction or interruption [2][3]. Preclinical evaluation in dogs revealed clinical signs and electrophysiological changes consistent with peripheral neuropathy that were reversible [2]. The development of CC-90003 was subsequently discontinued, with the compound achieving a highest phase of Discontinued Phase 1 [1][4]. This clinical outcome contrasts with other ERK1/2 inhibitors such as LY3214996 (temuterkib), which has advanced to Phase 1/2 clinical evaluation (NCT02857270) without reported termination due to neurotoxicity [5].

Phase 1a Clinical trial Neurotoxicity Discontinued development

CC-90003: Primary Research Applications Guided by Empirical Evidence


Investigating Sustained ERK Pathway Suppression via Covalent Target Engagement

CC-90003 is optimally employed in preclinical studies requiring prolonged suppression of ERK1/2 signaling independent of continuous drug exposure. Its covalent irreversible binding mechanism [1] enables investigation of pharmacodynamic durability and target occupancy under washout conditions, a property not shared by reversible ERK1/2 inhibitors such as LY3214996 or ravoxertinib. This application is particularly relevant for ex vivo assays, serial passaging experiments, and studies examining the kinetics of pathway reactivation following drug withdrawal.

Preclinical Efficacy Studies in KRAS-Mutant Solid Tumor Models

CC-90003 has been validated for preclinical efficacy studies in KRAS-mutant cancer models, including colorectal, lung, and pancreatic ductal adenocarcinoma (PDAC) cell lines and PDX models [2]. Given that KRAS-mutant tumors (representing >30% of all cancers and >90% of certain cancer types) are generally non-responsive to RAF and MEK inhibitors, CC-90003 serves as a critical tool compound for probing ERK dependency in this genetically defined tumor subset [2]. Researchers investigating combination strategies with docetaxel or other chemotherapeutic agents in KRAS-mutant PDX models may reference the documented full tumor regression phenotype achieved with this combination [2].

Mechanistic Studies of ERK Inhibitor-Associated Neurotoxicity

The well-documented clinical neurotoxicity and peripheral neuropathy observed with CC-90003 in Phase 1a trials [3] renders this compound a valuable tool for investigating the mechanistic basis of ERK inhibitor-induced neurological adverse events. In vitro phenotypic assays using human-induced pluripotent stem cell-derived peripheral neurons have been established to study CC-90003-mediated neuronal electrophysiology disruption [3]. CC-90003 thus serves as a reference compound for toxicology research aimed at understanding and mitigating neuropathic liabilities of MAPK pathway inhibitors.

Kinase Selectivity Reference Standard for ERK1/2 Inhibitor Profiling

CC-90003 has been extensively characterized for kinase selectivity in both biochemical (258-kinase panel) and cellular (ActivX, 194-kinase) assay formats, with quantitative inhibition data available for off-target kinases including MKK4, MKK6, FAK, KDR, FLT3, and PDGFRα [4]. This comprehensive profiling dataset establishes CC-90003 as a reference standard for benchmarking the selectivity of novel ERK1/2 inhibitors and for designing experiments where specific off-target kinase inhibition must be controlled or accounted for in phenotypic readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-90003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.